4-(2-(4-amino-2-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine
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Overview
Description
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with 4-amino-2-methylphenol, followed by further functionalization to introduce the pyrimidinamine moiety. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The amino and phenoxy groups can be oxidized under specific conditions.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
870221-77-5 |
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Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-[2-(4-amino-2-methylphenoxy)pyridin-3-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H17N5O/c1-11-10-12(18)5-6-15(11)23-16-13(4-3-8-20-16)14-7-9-21-17(19-2)22-14/h3-10H,18H2,1-2H3,(H,19,21,22) |
InChI Key |
RKTXSHQEGMNRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=CC=N2)C3=NC(=NC=C3)NC |
Origin of Product |
United States |
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